Bienvenue dans la boutique en ligne BenchChem!

3-Benzofuranacetic acid, 7-hydroxy-, methyl ester

Physicochemical profiling Drug-likeness prediction Chromatographic method development

3-Benzofuranacetic acid, 7-hydroxy-, methyl ester (CAS 181052-63-1; IUPAC: methyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate; MF: C11H10O4; MW: 206.19 g/mol) is a bifunctional benzofuran derivative bearing a phenolic –OH at the 7-position and a methyl acetate side chain at the 3-position. The compound is a solid at 20 °C (mp 48–50 °C), typically supplied at ≥97% purity, with a predicted LogP of 1.85, topological polar surface area (TPSA) of 59.67 Ų, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
Cat. No. B7964368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzofuranacetic acid, 7-hydroxy-, methyl ester
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC2=C(O1)C(=CC=C2)O
InChIInChI=1S/C11H10O4/c1-14-10(13)6-8-5-7-3-2-4-9(12)11(7)15-8/h2-5,12H,6H2,1H3
InChIKeyBGVFFORUEOAHJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzofuranacetic Acid, 7-Hydroxy-, Methyl Ester (CAS 181052-63-1): Procurement-Relevant Identity and Physicochemical Profile


3-Benzofuranacetic acid, 7-hydroxy-, methyl ester (CAS 181052-63-1; IUPAC: methyl 2-(7-hydroxy-1-benzofuran-3-yl)acetate; MF: C11H10O4; MW: 206.19 g/mol) is a bifunctional benzofuran derivative bearing a phenolic –OH at the 7-position and a methyl acetate side chain at the 3-position . The compound is a solid at 20 °C (mp 48–50 °C), typically supplied at ≥97% purity, with a predicted LogP of 1.85, topological polar surface area (TPSA) of 59.67 Ų, one hydrogen bond donor, and four hydrogen bond acceptors . These properties position it as a moderately lipophilic, hydrogen-bond-capable building block within the broader class of benzofuran-3-acetic acid derivatives.

Why 3-Benzofuranacetic Acid, 7-Hydroxy-, Methyl Ester Cannot Be Replaced by Common In-Class Analogs


Although numerous benzofuran-3-acetic acid derivatives share the same core scaffold, the combination of a free 7-hydroxy group and a methyl ester side chain on the fully aromatic benzofuran ring generates a distinct physicochemical and reactivity profile that is not replicated by close analogs. The 7-OH group contributes a hydrogen bond donor absent in non-hydroxylated variants, alters the compound's lipophilicity (LogP 1.85 vs. 2.15 for the 7-deoxy analog), and provides a nucleophilic handle for further derivatization such as O-alkylation or acylation [1]. This specific substitution pattern is critical in synthetic sequences where the compound serves as a key intermediate for constructing biologically active 7-oxy-substituted benzofurans, as demonstrated in patent US6323235B1 for thromboxane A₂ receptor antagonist synthesis [1]. Generic substitution by the 6-hydroxy regioisomer, the dihydro analog, or the free acid would alter both the synthetic trajectory and the downstream biological properties of the final products.

Quantitative Differentiation Evidence: 3-Benzofuranacetic Acid, 7-Hydroxy-, Methyl Ester vs. Closest Analogs


Lipophilicity and Polarity Differentiation: 7-Hydroxy Methyl Ester vs. Non-Hydroxylated Methyl Benzofuran-3-acetate

The presence of the 7-hydroxy group substantially reduces lipophilicity and increases polarity compared to the non-hydroxylated analog. Target compound (CAS 181052-63-1): LogP = 1.85, TPSA = 59.67 Ų. Comparator methyl benzofuran-3-acetate (CAS 26278-23-9, lacking 7-OH): LogP = 2.15, TPSA = 39.44 Ų . The ΔLogP of −0.30 represents a roughly 2-fold reduction in octanol-water partition coefficient, while the ΔTPSA of +20.23 Ų (51% increase) significantly alters predicted membrane permeability and solubility profiles.

Physicochemical profiling Drug-likeness prediction Chromatographic method development

Regioisomeric Differentiation: 7-Hydroxy vs. 6-Hydroxy Benzofuran-3-acetic Acid Methyl Ester

The position of the phenolic hydroxyl group on the benzofuran ring affects both acidity and lipophilicity. Target 7-hydroxy isomer (CAS 181052-63-1): LogP = 1.85, predicted pKa = 8.74. Comparator 6-hydroxy isomer (CAS 726174-52-3): LogP = 1.61–1.68, predicted pKa = 9.05 . The 7-OH isomer is approximately 0.17–0.24 LogP units more lipophilic and 0.31 pKa units more acidic than the 6-OH regioisomer, reflecting the different electronic environments at these positions on the benzofuran ring.

Regioisomer selectivity Structure-activity relationship Synthetic intermediate purity

Aromatic vs. Dihydro Core Differentiation: Impact on Lipophilicity and Planarity

The fully aromatic benzofuran core of the target compound provides greater planarity and significantly higher lipophilicity than the corresponding 2,3-dihydro analog. Target compound (aromatic): LogP = 1.85. Comparator 7-hydroxy-2,3-dihydrobenzofuran-3-yl-acetic acid methyl ester (CAS 1823869-59-5): LogP = 0.92–1.43 . The aromatic compound is 0.42–0.93 LogP units more lipophilic (roughly 2.6- to 8.5-fold higher octanol-water partitioning), reflecting the absence of the polarizing effect of the saturated 2,3-dihydro ring and the presence of the planar π-system.

Conformational analysis π-Stacking interactions Medicinal chemistry design

Methyl Ester vs. Free Acid: Protection Strategy and Reactivity Differentiation

The methyl ester form of the target compound serves as a protected carboxylic acid, offering distinct advantages in multi-step synthesis. Target (methyl ester): LogP = 1.85, neutral species. Comparator 2-(benzofuran-3-yl)acetic acid (free acid, CAS 64175-51-5): LogP = 1.96–2.06, ionizable at physiological pH [1]. The ester has slightly lower LogP (ΔLogP ≈ −0.11 to −0.21) but lacks the carboxylate anion formed by the free acid at pH > pKa, which significantly alters both solubility and reactivity profiles.

Prodrug design Synthetic methodology Carboxylic acid protection

Validated Synthetic Utility: Documented Use as Key Intermediate in Thromboxane A₂ Receptor Antagonist Synthesis

The compound is explicitly used as a key intermediate in US Patent 6,323,235 B1. In Example procedures, methyl (7-hydroxybenzofuran-3-yl)acetate (1.46 g) is reduced with LiAlH₄ in THF at 0 °C to yield 7-hydroxy-3-(2-hydroxyethyl)benzofuran, a precursor to benzofuran-7-yloxyacetic acid derivatives that exhibit dual thromboxane A₂ receptor antagonism (Ki = 4.5 nM for the most potent analog) and prostacyclin receptor agonism [1]. The synthesis of the target compound itself, via BBr₃ demethylation of methyl (7-methoxybenzofuran-3-yl)acetate at −78 °C in CH₂Cl₂, proceeds in 91% yield [1]. This establishes the compound's practical utility in a documented pharmaceutical research context.

Patent synthesis route Thromboxane receptor antagonist Cardiovascular drug discovery

Class-Level Scaffold Significance: 7-Hydroxybenzofuran as Privileged Pharmacophore in Dual TXA₂/PGI₂ Modulation

The benzofuran-7-yloxyacetic acid scaffold, for which the target compound is the direct phenolic precursor, has been established as a privileged pharmacophore for dual thromboxane A₂ receptor antagonism and prostacyclin receptor agonism. The most potent compound in the series, containing a 7-oxyacetic acid motif derived from the 7-hydroxy intermediate, exhibited Ki = 4.5 nM at the thromboxane A₂ receptor [1]. In contrast, structurally related benzofuran-2-acetic acid methyl ester derivatives show antiproliferative activity against breast cancer cells via a different mechanism (p21 upregulation) [2], highlighting the functional divergence dictated by substitution pattern.

Benzofuran pharmacophore Thromboxane-prostacyclin balance Platelet aggregation

Evidence-Backed Application Scenarios for 3-Benzofuranacetic Acid, 7-Hydroxy-, Methyl Ester


Medicinal Chemistry: Synthesis of Dual-Acting Thromboxane A₂ Receptor Antagonists / Prostacyclin Receptor Agonists

The compound serves as the direct phenolic intermediate for constructing benzofuran-7-yloxyacetic acid derivatives, a series shown to achieve nanomolar potency (Ki = 4.5 nM) at the thromboxane A₂ receptor while simultaneously activating the prostacyclin receptor [1]. The documented 91%-yield BBr₃ demethylation route to the target compound and its subsequent LiAlH₄ reduction to 7-hydroxy-3-(2-hydroxyethyl)benzofuran, as described in US Patent 6,323,235 B1, make it the stoichiometrically defined entry point to this pharmacologically validated series [1].

Drug Discovery: Orthogonally Protected Benzofuran Building Block for Parallel Library Synthesis

The compound's bifunctional nature—a phenolic –OH with predicted pKa 8.74 and a methyl ester—provides two chemically orthogonal handles for sequential derivatization [1]. The 7-OH can be selectively alkylated or acylated in the presence of the ester, or the ester can be hydrolyzed to the free acid while retaining the 7-OH, enabling divergent library synthesis from a single building block. The LogP of 1.85 and TPSA of 59.67 Ų predict favorable drug-like properties for the resulting derivatives [1].

Physicochemical Reference Standard for Regioisomeric Benzofuran Differentiation

The compound is a well-characterized solid (mp 48–50 °C) with documented LogP (1.85), TPSA (59.67 Ų), and predicted pKa (8.74), distinguishing it from the 6-hydroxy regioisomer (LogP 1.61–1.68, pKa 9.05) and the dihydro analog (LogP 0.92–1.43) [1]. This makes it suitable as a reference standard for HPLC method development, logP determination experiments, and computational model validation where precise regioisomeric and core-saturation discrimination is required.

Process Chemistry: Scale-Up Intermediate with Established Synthetic Provenance

The synthesis of the target compound via BBr₃-mediated demethylation of methyl (7-methoxybenzofuran-3-yl)acetate is documented at a 12.37 g scale with 91% yield and full workup details (column chromatography with hexane/ethyl acetate = 2/1) [1]. This provides a reproducible starting point for process development, in contrast to closely related analogs (e.g., the 6-hydroxy regioisomer or the dihydro variant) for which no comparable scale-up procedure has been published in the patent literature.

Quote Request

Request a Quote for 3-Benzofuranacetic acid, 7-hydroxy-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.